5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a compound that belongs to the class of organic molecules known as pyrrolidinones. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound features a 5-methylpyridin-2-yl group attached via an ether linkage to a methylene bridge, making it a unique structure with potential biological significance.
This compound is classified under organoheterocyclic compounds and falls within the subclass of pyrrolidine-2-ones. It is also related to various other chemical classes, including purines and purine derivatives. The chemical formula for 5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is , with a molecular weight of approximately 176.22 g/mol. Its systematic name according to IUPAC nomenclature is (5R)-5-{[(5-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one.
The synthesis of 5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be approached through various organic reactions. A common method involves the reaction of 5-methylpyridin-2-ol with pyrrolidine in the presence of activating agents such as coupling reagents or catalysts. For instance, one method includes:
This method allows for the selective formation of the ether linkage while controlling reaction conditions to minimize side products.
The molecular structure of 5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be represented using various structural formulas:
CNC(=O)[C@H]1CCN(C1)C=C(C=C)C
UYPMMHCTXQIWDX-RXMQYKEDSA-N
The compound features a pyrrolidine ring connected to a methylene group that links to a substituted pyridine ring, indicating its potential reactivity and interaction with biological targets.
5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo several chemical reactions typical for pyrrolidinones:
These reactions can be utilized in synthetic pathways for developing more complex pharmaceutical agents.
Further studies are required to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of 5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one include:
The potential applications of 5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one are primarily in the field of medicinal chemistry:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: